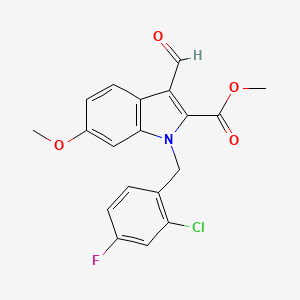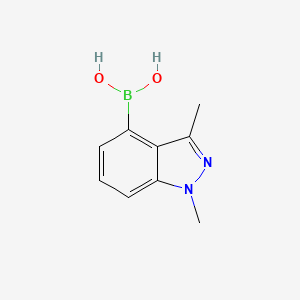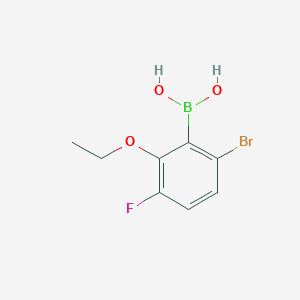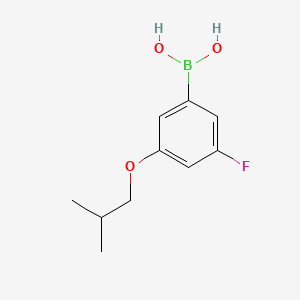
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate (MFCI) is an indole-based compound that has been used in various research fields. It has been used in the synthesis of various drugs, as well as in the study of its biochemical and physiological effects. In
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs such as indomethacin and ibuprofen, as well as in the study of its biochemical and physiological effects. In addition, it has been used in the study of its pharmacological effects, such as its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which may lead to its pharmacological effects. For example, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and adrenaline, and to increase the levels of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. However, it is also relatively expensive and can be toxic if not handled properly. In addition, it is not water soluble and must be dissolved in an organic solvent before use.
Future Directions
There are several potential future directions for research involving Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate. One potential direction is to further explore its mechanism of action and pharmacological effects. In addition, further research could be done to explore its potential therapeutic uses, such as its ability to inhibit the growth of cancer cells. Finally, further research could be done to explore its potential side effects and interactions with other drugs.
properties
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4/c1-25-13-5-6-14-15(10-23)18(19(24)26-2)22(17(14)8-13)9-11-3-4-12(21)7-16(11)20/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPDDIIKNFMPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)


![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)
![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)



![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)